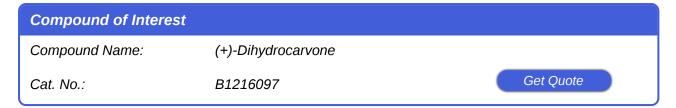


Application of (+)-Dihydrocarvone in Polymer Synthesis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

(+)-Dihydrocarvone, a naturally derived monoterpene, serves as a versatile and renewable starting material for the synthesis of advanced polymers. Its chemical structure allows for conversion into various monomers, which can then be polymerized to create materials with a range of desirable properties, including shape memory and tunable thermal and mechanical characteristics. This document provides detailed application notes and protocols for the synthesis of polymers derived from (+)-dihydrocarvone, focusing on two primary monomer derivatives: a dihydrocarvone-derived epoxylactone and dihydrocarvide.

Synthesis of Shape-Memory Polyesters from a Dihydrocarvone-Derived Epoxylactone

(+)-Dihydrocarvone can be oxidized to form an epoxylactone monomer. This multifunctional monomer can undergo ring-opening polymerization (ROP), particularly as a cross-linker in copolymerizations, to produce polyesters with excellent shape-memory properties.

Experimental Protocols

Protocol 1: Synthesis of the Dihydrocarvone-Derived Epoxylactone Monomer

A detailed protocol for the synthesis of the epoxylactone monomer from **(+)-dihydrocarvone** is described in the supporting information of the publication by Lowe et al.[1] This multi-step synthesis involves the oxidation of dihydrocarvone.



Protocol 2: Synthesis of Cross-linked Poly(ε-caprolactone) Copolymers with Shape-Memory Properties

The dihydrocarvone-derived epoxylactone can be copolymerized with ϵ -caprolactone to create cross-linked materials exhibiting shape-memory behavior.[1][2][3] Homopolymerization of the epoxylactone monomer alone results in low molecular weight oligomers with an apparent number-average molecular weight (Mn) of less than 2.5 kg/mol .[1][2][3]

- Materials: Dihydrocarvone-derived epoxylactone, ε-caprolactone (CL), tin(II) 2ethylhexanoate (Sn(Oct)₂), benzyl alcohol.
- Procedure:
 - In a glovebox, add the desired molar ratio of dihydrocarvone-derived epoxylactone (0.3 to 50 mol %) and ε-caprolactone to a flame-dried reaction flask equipped with a stir bar.[1][2]
 - Add benzyl alcohol as an initiator.
 - Add Sn(Oct)₂ as a catalyst.
 - Seal the flask and remove it from the glovebox.
 - Place the reaction flask in an oil bath preheated to 130 °C and stir for the desired reaction time.
 - After the reaction, dissolve the polymer in dichloromethane (DCM) and precipitate it in cold methanol to purify.
 - Dry the resulting polymer under vacuum until a constant weight is achieved.

Data Presentation

Table 1: Properties of Dihydrocarvone-Derived Epoxylactone/\varepsilon-Caprolactone Copolymers



Epoxylactone in Feed (mol %)	Gel Fraction (%)
0.3	-
0.5	0
1.0	65
2.5	85
5.0	90
10	95
50	>99

Data extracted from Lowe et al.[1]

Diagrams



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Caption: Workflow for the synthesis of shape-memory polyesters.

Synthesis of Tunable Polyesters from Dihydrocarvide

A green chemistry approach can be used to synthesize the monomer dihydrocarvide from **(+)-dihydrocarvone** via a Baeyer-Villiger oxidation.[4] This seven-membered lactone can then undergo ring-opening polymerization to produce poly(dihydrocarvide) (PDHC), a tunable polyester with potential applications in creating advanced polymer architectures like block and graft copolymers.[5][6]



Experimental Protocols

Protocol 3: Synthesis of Dihydrocarvide Monomer

This protocol is adapted from a study focused on a more efficient and sustainable synthesis of dihydrocarvide.[4]

- Materials: **(+)-Dihydrocarvone**, Oxone®, sodium bicarbonate (NaHCO₃), methanol, water.
- Procedure:
 - Dissolve (+)-dihydrocarvone in a mixture of methanol and water.
 - Add sodium bicarbonate to the solution.
 - In a single portion, add Oxone® to the reaction mixture.
 - Stir the reaction at room temperature for 4 hours.
 - Monitor the reaction progress using ¹H NMR spectroscopy to confirm the Baeyer-Villiger oxidation without significant epoxidation of the double bond.[4]
 - After the reaction is complete, extract the product with an organic solvent and purify it using column chromatography.

Protocol 4: Ring-Opening Polymerization of Dihydrocarvide

This protocol utilizes a yttrium-based catalyst for the controlled ring-opening polymerization of dihydrocarvide.[5][6]

- Materials: Dihydrocarvide (DHC), amino-alkoxy-bis(phenolate) yttrium amido catalyst, isopropanol (iPrOH), toluene.
- Procedure:
 - In a glovebox, dissolve the yttrium catalyst in toluene in a reaction vial.
 - Add isopropanol (1 equivalent relative to the catalyst) as a chain transfer agent.



- Add the desired amount of dihydrocarvide monomer to the catalyst solution.
- Seal the vial and place it in a heating block at 60 °C.
- After the desired polymerization time, quench the reaction by adding a small amount of acidic methanol.
- Precipitate the polymer in cold methanol and dry it under vacuum.

Data Presentation

Table 2: Molecular Weight and Polydispersity of Poly(dihydrocarvide) (PDHC)

Target DP	Actual Mn (kg/mol)	Polydispersity (Đ)
25	-	1.5
50	-	1.4
100	-	1.2

DP = Degree of Polymerization. Data extracted from Kremer et al.[5]

Table 3: Thermal Properties of Dihydrocarvide-Based Block Copolymers

Copolymer	Tg (°C)	Tm (°C)
P(PDL-b-DHC)	-55	45, 80
P(DHC-b-PHB)	5, 55	150

Tg = Glass Transition Temperature, Tm = Melting Temperature. P(PDL-b-DHC) = Poly(pentadecalactone-block-dihydrocarvide), P(DHC-b-PHB) = Poly(dihydrocarvide-block-3-hydroxybutyrate). Data extracted from Kremer et al.[5][6]

Diagrams

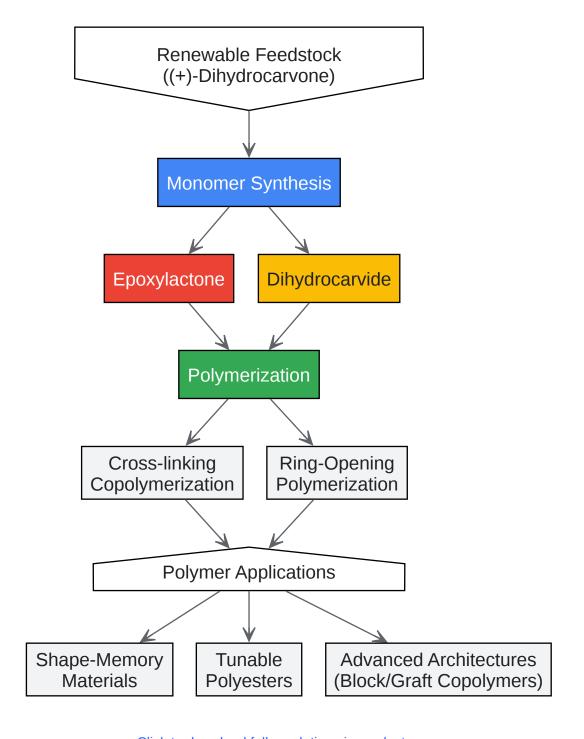




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Caption: Synthesis pathway for dihydrocarvide and its polymers.





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Caption: Overview of (+)-dihydrocarvone in polymer synthesis.

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